4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is a thiourea derivative known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a carbamothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone, followed by the addition of 2-methoxyaniline. The reaction proceeds under mild conditions, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Complexation: It can form complexes with transition metals, which are useful in coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Complexation: Transition metal salts such as copper(II) chloride and nickel(II) acetate are used under ambient conditions.
Major Products Formed
Substitution Products: Various substituted benzamides.
Oxidation Products: Oxidized derivatives of the parent compound.
Reduction Products: Reduced forms of the compound.
Metal Complexes: Complexes with metals like copper, nickel, and cobalt.
Scientific Research Applications
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antitubercular, antibacterial, antifungal, and anti-thyroidal properties.
Coordination Chemistry: The compound forms stable complexes with transition metals, which are useful in catalysis and material science.
Material Science: It is used in the synthesis of semi-organic materials that combine the properties of organic and inorganic components.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the chloro group provides a site for further functionalization. Its ability to form stable metal complexes also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)17-15(21)18-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOLCZWKSNFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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